REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([N:20]1[CH2:24][CH2:23][CH2:22][C:21]1=[O:25])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[C:26](=[O:28])=[O:27]>CCCCCC.CCOCC>[CH2:13]([N:20]1[CH2:24][CH2:23][CH:22]([C:26]([OH:28])=[O:27])[C:21]1=[O:25])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
39.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring and under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwize
|
Type
|
CUSTOM
|
Details
|
at -60° C
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes the mixture
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
is poured onto ice
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 2 molar sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases are extracted once with ether
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after the organic phase has been dried over magnesium sulphate, it
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CC1)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |